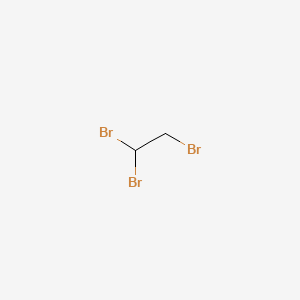

1,1,2-Tribromoethane

描述

Significance in Organic Synthesis and Industrial Applications

1,1,2-Tribromoethane serves as a crucial intermediate and reagent in a multitude of chemical processes. Its utility stems from the presence of three bromine atoms, which impart distinct reactivity to the molecule.

In the realm of organic synthesis , this compound is a versatile building block. It is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai For instance, it can be a precursor to antibiotics and other medicinal compounds. Its role extends to the production of pesticides and herbicides. A significant application lies in its use to generate olefins through dehalogenation reactions. Furthermore, it can act as a donor in photocatalytic reactions. The compound undergoes nucleophilic substitution reactions where its bromine atoms can be replaced by various nucleophiles, and it can also participate in elimination reactions to form alkenes under basic conditions. vulcanchem.com

Industrially, this compound has been historically used as a solvent for fats, waxes, and resins. ontosight.ai Its high density also makes it suitable for use as a heavy solvent and in mineral separation processes. Another critical industrial application is in the production of flame retardants, where its bromine content contributes to the fire resistance of materials. It is also an intermediate in the synthesis of monomers for functional polymers. google.com A notable derivative, 1,1-dibromoethylene (B1218783), which is used in the synthesis of various materials, is produced through the dehydrobromination of this compound. google.com

Historical Context of Brominated Hydrocarbon Research

The study of brominated hydrocarbons is intrinsically linked to the discovery and commercialization of bromine itself. Bromine was first isolated in 1826 by the French chemist Antoine-Jérôme Balard. britannica.com The industrial production of bromine began to grow, and with it, the exploration of its compounds.

The 20th century saw a significant expansion in the use of brominated hydrocarbons. A major driver for this was the use of ethylene (B1197577) bromide (1,2-dibromoethane) as an additive in leaded gasoline to prevent the deposition of lead in engines. britannica.com This large-scale application spurred further research into other brominated compounds and their potential uses.

The development of brominated flame retardants (BFRs) marked another significant milestone. bsef.comenv-health.org Starting in the 1960s and growing substantially with the rise of electronics in the 1980s, BFRs like polybrominated diphenyl ethers (PBDEs) were widely incorporated into plastics for consumer products to meet fire safety standards. env-health.orgnih.gov This led to extensive research into the synthesis and application of various brominated compounds.

However, the history of brominated hydrocarbons is also marked by a growing awareness of their environmental and health impacts. Concerns over the persistence and potential toxicity of some of these compounds, such as certain PBDEs, led to their phase-out in the early 21st century. ontosight.ainih.gov This has, in turn, fueled research into replacement flame retardants and a deeper understanding of the environmental fate of historical brominated compounds. nih.gov The first chlorinated hydrocarbon was synthesized in 1874, and the subsequent widespread use of compounds like DDT highlighted the potential environmental risks associated with halogenated hydrocarbons. researchgate.net

Scope and Objectives of the Research Review

This research review will provide a focused examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview of its role in contemporary chemical research, with a strict focus on its chemical properties, synthesis, and applications in organic chemistry and industry.

The review will be structured to cover the following key areas:

Significance in Organic Synthesis and Industrial Applications: A detailed look at its uses as a reagent, intermediate, and solvent.

Historical Context of Brominated Hydrocarbon Research: A brief overview of the key developments that have shaped the field.

This article will adhere strictly to the outlined topics and will not include information outside of this scope. The content will be supported by detailed research findings and presented in a professional and authoritative tone.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₃Br₃ |

| Molecular Weight | 266.76 g/mol |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Odor | Sweet ontosight.ai |

| Boiling Point | 187-190 °C at 721 mmHg vulcanchem.comchemicalbook.com |

| Melting Point | -26 °C bdmaee.net |

| Density | 2.61 g/mL at 25 °C vulcanchem.comchemicalbook.com |

| Refractive Index | 1.593 (n20/D) vulcanchem.comchemicalbook.com |

| CAS Number | 78-74-0 bdmaee.net |

Synthetic Routes to this compound

| Reaction | Description |

| Bromination of Ethylene | The addition of bromine to ethylene, often using catalysts like iron or aluminum bromide, can produce this compound, though it can also yield a mixture of other brominated ethanes. vulcanchem.com |

| Bromination of 1,1,2-Trihaloethanes | Reacting a 1,1,2-trihaloethane (like 1,2-dibromo-1-chloroethane (B1216575) or 1,1,2-trichloroethane) with an aluminum halide containing bromine (e.g., AlBr₃) can yield this compound. google.com |

| Bromination of Ethane (B1197151) | Passing a mixture of ethane and bromine through a reactor can produce a range of brominated ethanes, including a small amount of this compound. chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,2-tribromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br3/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMDOMSJJIFTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058817 | |

| Record name | Ethane, 1,1,2-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-74-0 | |

| Record name | 1,1,2-Tribromoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,1,2-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,1,2-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-tribromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,2 Tribromoethane

Direct Bromination Pathways

Direct bromination involves the introduction of bromine atoms onto an ethane (B1197151) or ethylene-based scaffold. These reactions can proceed via substitution or addition mechanisms, depending on the starting material.

Bromination of Ethylene (B1197577) and Ethane Derivatives

The direct bromination of ethane is a challenging route for the selective synthesis of 1,1,2-tribromoethane. The reaction of ethane with bromine proceeds through a free-radical substitution mechanism, typically initiated by heat or UV light. youtube.com This process leads to a mixture of bromoethanes, including bromoethane, 1,1-dibromoethane, 1,2-dibromoethane (B42909), and higher brominated derivatives. chemicalbook.comweebly.com The formation of this compound is generally a minor component of the product mixture. chemicalbook.com

Conversely, the reaction of bromine with ethylene is an electrophilic addition reaction that readily occurs at room temperature. chemguide.co.ukchemtube3d.com This reaction breaks the carbon-carbon double bond to form 1,2-dibromoethane as the primary product. chemguide.co.uklibretexts.org To obtain this compound from this intermediate, further bromination via a substitution reaction would be necessary.

Controlled Reaction Conditions and Selectivity Optimization

Achieving high selectivity in the direct, free-radical bromination of ethane is inherently difficult due to the stepwise nature of the reaction. askfilo.com The reactivity of C-H bonds towards bromine radicals follows the order of tertiary > secondary > primary, a principle that governs the distribution of products in larger alkanes. chemistrysteps.comlibretexts.org For ethane, all six hydrogens are equivalent primary hydrogens, but as substitution occurs, the reactivity of the remaining C-H bonds changes.

Controlling reaction parameters such as temperature, reactant ratios (ethane to bromine), and the presence of light can influence the product distribution. google.com However, these reactions typically result in a statistical mixture of products, making the isolation of pure this compound in high yield a significant challenge. For instance, one study involving the reaction of ethane and bromine in a glass reactor reported a selectivity of less than 1% for this compound. chemicalbook.com

The following table illustrates a typical product distribution from the direct bromination of ethane, highlighting the low selectivity for the desired tribrominated product.

| Product | Selectivity (%) |

| Ethyl Bromide | 86 |

| 1,2-Dibromoethane | 12 |

| 1,1-Dibromoethane | 1 |

| This compound | <1 |

| Data derived from a specific experimental setup passing an ethane and bromine mixture through a glass reactor. chemicalbook.com |

Catalytic Approaches (e.g., Iron, Aluminum Bromide)

While Lewis acid catalysts such as iron (in the form of iron(III) bromide) and aluminum bromide are classic catalysts for the electrophilic bromination of aromatic compounds, their application in the direct, selective free-radical bromination of alkanes like ethane is not a primary synthetic strategy. The main utility of catalysts like aluminum bromide in the synthesis of this compound is found in halogen exchange reactions, rather than direct bromination of the parent alkane. google.com

Bromination of Vinyl Bromide

A more direct and efficient method for synthesizing this compound is the addition of bromine (Br₂) to vinyl bromide. google.com This reaction is a classic example of electrophilic addition to an alkene. The double bond in vinyl bromide attacks the bromine molecule, leading to the formation of a bromonium ion intermediate, which is subsequently attacked by a bromide ion to yield the final product. libretexts.org

This method is advantageous as it directly forms the this compound skeleton in a single step with high atom economy. The reaction is known to be a viable pathway for the production of this compound, which itself is a precursor for producing 1,1-dibromoethylene (B1218783) through dehydrobromination. google.com

Halogen Exchange and Transformation Reactions

An alternative to direct bromination involves modifying existing halogenated compounds. Halogen exchange reactions provide a pathway to introduce bromine atoms by replacing other halogens, typically chlorine.

Bromination of 1,1,2-Trihaloethanes

A notable synthetic route involves the bromination of 1,1,2-trihaloethanes where at least one of the halogen atoms is chlorine. google.com This method facilitates the conversion of chloro-substituted ethanes into this compound through a halogen exchange mechanism. This approach can offer a cost-effective and high-yield production method. google.com

The process typically involves reacting a starting material, such as 1,1,2-trichloroethane (B165190) or 1,2-dibromo-1-chloroethane (B1216575), with bromine in the presence of a catalyst. google.com Aluminum bromide (AlBr₃) is a particularly effective catalyst for this transformation. google.com It facilitates the substitution of chlorine atoms with bromine atoms. The reaction can also be carried out using aluminum metal and bromine. google.com

The reaction conditions are crucial for achieving a high yield. The temperature is preferably maintained in a range of -78°C to 20°C. google.com The choice of solvent can also impact the reaction's efficiency, with halogenated solvents such as dibromomethane (B42720) being preferred when the starting material is 1,1,2-trichloroethane. google.com

The following table summarizes key parameters for this synthetic method.

| Starting Material | Catalyst System | Preferred Temperature Range | Preferred Solvent |

| 1,1,2-Trichloroethane | Aluminum Bromide | -30°C to 5°C | Dibromomethane |

| 1,2-Dibromo-1-chloroethane | Aluminum and Bromine | -78°C to 20°C | Alkyl Halide |

| Data synthesized from patent information describing the process. google.com |

This halogen exchange method represents a sophisticated approach to the synthesis of this compound, circumventing the selectivity issues associated with the direct bromination of alkanes. google.com

Utilization of 1,2-Dibromo-1-chloroethane and 1,1,2-Trichloroethane as Precursors

The synthesis of this compound can be effectively achieved by the bromination of 1,1,2-trihaloethanes. researchgate.net Among the suitable precursors, 1,2-Dibromo-1-chloroethane and 1,1,2-Trichloroethane are prominently used. researchgate.net The underlying principle of this synthesis is the substitution of chlorine atoms with bromine atoms.

The use of 1,2-Dibromo-1-chloroethane is particularly advantageous as it tends to suppress the formation of by-products, leading to a cleaner reaction and higher purity of the desired this compound. researchgate.net This precursor can be synthesized by the addition of bromine to vinyl chloride. researchgate.net 1,1,2-Trichloroethane also serves as a viable starting material for this transformation. researchgate.net

Role of Aluminum and Bromine/Aluminum Halides as Reagents

The conversion of the chloro-substituted precursors to this compound is facilitated by the use of specific reagents. A common method involves the reaction of the 1,1,2-trihaloethane with aluminum and bromine. researchgate.net In this process, aluminum acts as a catalyst.

Alternatively, the reaction can be carried out using an aluminum halide that contains at least one bromine atom. researchgate.net Aluminum bromide is a particularly effective reagent for this purpose. researchgate.net

Optimization of Reaction Parameters

To maximize the yield and selectivity of this compound synthesis, careful control of reaction parameters is crucial.

Temperature Control for Yield and Selectivity

Temperature plays a critical role in the synthesis of this compound. The optimal temperature range for the bromination of 1,1,2-trihaloethanes is generally between -78°C and 20°C. researchgate.net When 1,1,2-trichloroethane is used as the precursor, the preferred temperature range is narrower, from -78°C to 20°C, with a more preferable range being -50°C to 10°C, and an even more ideal range of -30°C to 5°C. researchgate.net Maintaining the reaction temperature within these ranges is important, as excessively high temperatures can lead to a decrease in the yield of this compound. researchgate.net

| Precursor | Recommended Temperature Range | Optimal Temperature Range |

| 1,1,2-Trihaloethanes (general) | -78°C to 20°C | Not specified |

| 1,1,2-Trichloroethane | -78°C to 20°C | -30°C to 5°C |

Stoichiometric Considerations of Bromine Equivalents

The amount of bromine used in the reaction directly impacts the efficiency of the conversion. The quantity of bromine is typically in the range of 0.1 to 5 equivalents relative to the 1,1,2-trihaloethane precursor. researchgate.net A more preferred range is between 0.1 and 3 equivalents, with a further optimized range being 0.1 to 2 equivalents. researchgate.net Careful control of the bromine stoichiometry is essential for driving the reaction to completion while minimizing potential side reactions.

| Parameter | Range |

| Bromine Equivalents | 0.1 - 5 |

| Preferred Bromine Equivalents | 0.1 - 3 |

| Optimal Bromine Equivalents | 0.1 - 2 |

Influence of Solvent Systems (e.g., Alkyl Halides, Dibromomethane)

The synthesis of this compound is preferably conducted in the presence of a solvent to ensure reliable reaction progress. researchgate.net Alkyl halide solvents are the preferred choice for this reaction. researchgate.net These can include chlorinated, brominated, or fluorinated solvents. researchgate.net

Surprisingly, even in a chlorinated solvent like methylene (B1212753) chloride, the bromination of the 1,1,2-trihaloethane precursor proceeds with higher priority than the bromination of the solvent itself. researchgate.net When 1,1,2-trichloroethane is the starting material, a bromine-based solvent is more advantageous for achieving a high yield of this compound. researchgate.net Specifically, an alkyl halide solvent containing only bromine as the halogen atom, such as dibromomethane, is particularly preferred. researchgate.net

Emerging Synthetic Routes

Current research and literature primarily focus on the optimization of the established synthetic pathways for this compound. While there is extensive research into novel methods for the synthesis of haloalkanes in general, including techniques like visible-light-mediated C-H bromination and electrochemical methods, specific emerging synthetic routes for this compound are not prominently documented in recent scientific literature. The conversion of vinyl bromide through bromine addition is a known, conventional method rather than an emerging one. researchgate.net Therefore, the methodologies detailed above represent the current state-of-the-art for the synthesis of this compound.

Chemical Reactivity and Reaction Mechanisms of 1,1,2 Tribromoethane

Nucleophilic Substitution Reactions

1,1,2-Tribromoethane can undergo nucleophilic substitution reactions where a nucleophile replaces one or more of the bromine atoms. vulcanchem.com These reactions are fundamental in organic synthesis for introducing a wide range of functional groups into a molecule.

Mechanism of Bimolecular Nucleophilic Substitution (SN2)

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (a bromide ion in this case) departs. wikipedia.org This concerted mechanism involves a transition state where the carbon atom is pentacoordinate. wikipedia.orgpressbooks.pub The reaction rate is dependent on the concentrations of both the this compound and the nucleophile, making it a bimolecular reaction. masterorganicchemistry.comvanderbilt.edu

A key characteristic of the SN2 reaction is the "backside attack" of the nucleophile, approaching the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comlibretexts.org This leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. wikipedia.orglibretexts.org The rate of SN2 reactions is sensitive to steric hindrance; less substituted alkyl halides react faster. masterorganicchemistry.com

Reactivity with Diverse Nucleophiles (e.g., Hydroxide (B78521), Amines)

This compound reacts with various nucleophiles, leading to the formation of different products. vulcanchem.comcognitoedu.org

Hydroxide Ions (OH⁻): When heated with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, this compound can undergo nucleophilic substitution to form alcohols. cognitoedu.orgchemguide.co.uk The hydroxide ion acts as the nucleophile, replacing a bromine atom. chemguide.co.uk To ensure the reactants mix, a solvent like ethanol (B145695) is often used in a 50/50 mixture with water. chemguide.co.uk

Ammonia (B1221849) and Amines: Ammonia and amines are good nucleophiles that can react with alkyl halides to form more substituted amines. libretexts.org The reaction of this compound with ammonia would proceed via nucleophilic substitution to yield an amine. cognitoedu.orgshout.education The reaction is typically carried out by heating the alkyl halide with a concentrated solution of ammonia in ethanol in a sealed tube. shout.education The initial product is an ammonium (B1175870) salt, which then reacts with excess ammonia to form the amine. shout.education Both primary and secondary amines can also be used as nucleophiles to produce secondary and tertiary amines, respectively. mnstate.edulibretexts.org

| Nucleophile | Product Type | Reaction Conditions |

| Hydroxide (OH⁻) | Alcohol | Heating with aqueous NaOH or KOH, often in an ethanol/water solvent chemguide.co.uk |

| Ammonia (NH₃) | Primary Amine | Heating with concentrated ammonia in ethanol in a sealed tube shout.education |

| Primary Amine (RNH₂) | Secondary Amine | SN2 reaction with the alkyl halide libretexts.org |

| Secondary Amine (R₂NH) | Tertiary Amine | SN2 reaction with the alkyl halide mnstate.edu |

Elimination Reactions

Under basic conditions, this compound can undergo elimination reactions to form alkenes. vulcanchem.com This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms. aakash.ac.in

Dehydrohalogenation to Olefins (e.g., Ethylene)

The dehydrohalogenation of this compound can lead to the formation of various unsaturated products. For instance, reaction with a base can produce bromoethene or dibromoethene. Further elimination can lead to the formation of bromoethyne. lookchem.com The specific products formed depend on the reaction conditions and the stoichiometry of the base used. The dehydrohalogenation of similar dihaloalkanes, such as 1,2-dichloroethane, with alcoholic potassium hydroxide yields vinyl chloride. doubtnut.com

Mechanism of Bimolecular Elimination (E2)

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon atom adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. libretexts.orgmasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.orgmasterorganicchemistry.com

A crucial stereochemical requirement for the E2 reaction is that the hydrogen atom being removed and the leaving group must be in an anti-periplanar conformation. iitk.ac.inic.ac.uk This alignment allows for the smooth overlap of orbitals to form the new pi bond. ic.ac.uk

Influence of Basic Conditions and Reagent Selection (e.g., Potassium Hydroxide in Ethanol)

The choice of base and solvent significantly influences the outcome of the reaction, often determining whether substitution or elimination is the major pathway. Strong bases, particularly when used in a less polar solvent like ethanol, favor elimination reactions. doubtnut.comunacademy.com

For example, heating an alkyl halide with potassium hydroxide in ethanol typically promotes E2 elimination. unacademy.comgauthmath.com The ethoxide ion (CH₃CH₂O⁻), formed from the reaction of KOH with ethanol, is a strong base that readily abstracts a proton, facilitating the elimination process. The use of a bulky, sterically hindered base, such as potassium tert-butoxide, can also favor the formation of the less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product). chemistrysteps.com In general, for simple alkyl halides with small, strong bases like hydroxide or ethoxide, the more stable, more substituted alkene (Zaitsev product) is the major product. libretexts.orgchemistrysteps.com

| Reagent | Conditions | Predominant Reaction | Product(s) |

| Aqueous KOH/NaOH | Heating | SN2 and E2 | Alcohols and Alkenes chemguide.co.ukunacademy.com |

| Alcoholic KOH | Heating | E2 | Alkenes doubtnut.comunacademy.com |

| Potassium tert-butoxide | - | E2 | Less substituted alkene (Hofmann product) chemistrysteps.com |

Reduction Reactions

This compound is susceptible to reduction, a process that can lead to the formation of either less brominated ethanes or ethylene (B1197577). vulcanchem.com The specific products formed are contingent on the reducing agent used and the conditions of the reaction. The reduction process involves the substitution of bromine atoms with hydrogen. vulcanchem.com

Under basic conditions, this compound can also undergo elimination reactions to produce alkenes. vulcanchem.com The use of a strong base, such as potassium hydroxide in ethanol, can facilitate these elimination reactions. vulcanchem.com The reaction can proceed through either E1 or E2 mechanisms, depending on the specific reaction conditions, which can lead to a variety of alkene products due to multiple possible elimination pathways. vulcanchem.com

Zinc dust in acetic acid is a recognized reducing system for converting this compound to either ethylene or partially brominated compounds. vulcanchem.comorganic-chemistry.org This method is considered a simple, mild, and inexpensive way to achieve the reduction of various compounds. organic-chemistry.org The process involves stirring the compound with zinc dust in acetic acid, which can be done at room temperature or under reflux, followed by purification to obtain high yields of the reduced product. organic-chemistry.org

The Clemmensen reduction, which traditionally uses amalgamated zinc and hydrochloric acid, is effective for aralkyl ketones but less so for aliphatic ketones. orgsyn.org A modified version of this reduction, which can use zinc in various solvents including acetic anhydride, allows for the selective deoxygenation of ketones under milder conditions. orgsyn.org While not directly referencing this compound, this demonstrates the versatility of zinc-based reducing systems in organic synthesis. orgsyn.org Zinc, in general, is a versatile reducing agent in organic chemistry, capable of participating in a wide array of reactions, including the reduction of alkyl halides. organic-chemistry.org

Role in Photocatalytic Processes

This compound can serve as a halogen source in photocatalytic reactions. researchgate.netresearchgate.net In the presence of a suitable photocatalyst and light, it can provide bromine atoms for addition to other molecules. For instance, in photocatalytic shuttle dibromination reactions of alkenes, this compound has been used as the bromine donor. researchgate.netresearchgate.net This process is part of a broader field of visible-light-mediated halogenation which offers efficient and less toxic routes for synthesizing halogenated compounds. mdpi.com The development of donor-acceptor polymers as photocatalysts is a key area of research for improving the efficiency of such processes. beilstein-journals.org The interaction between a halogen-bond donor and an acceptor can lead to the formation of an electron-donor-acceptor (EDA) complex, which can be activated by light to generate radicals. nih.gov

Photocatalytic shuttle dibromination enables the vicinal dibromination of alkenes using a bromine source like this compound under visible light. researchgate.netresearchgate.net The mechanism involves the use of a photocatalyst, such as lead halide perovskite quantum dots (QDs), which, upon photoexcitation, can transfer an energetic hot electron to the halogen donor. researchgate.net

In a typical reaction, an alkene is reacted with this compound in the presence of the QD catalyst and irradiated with a white LED. researchgate.net This process facilitates the dibromination of a variety of alkenes. researchgate.netresearchgate.net Mechanistic studies have pointed to a single-electron transfer reduction of the halogen source, which leads to the cleavage of a carbon-halogen bond and the subsequent generation of dihalogen species that then react with the alkene. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 1,1,2 Tribromoethane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds. For 1,1,2-tribromoethane, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for its characterization.

The ¹H-NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two chemically non-equivalent sets of protons in the molecule: the single methine proton (-CHBr₂) and the two methylene (B1212753) protons (-CH₂Br). kud.ac.inbrainly.com

The ¹H-NMR spectrum displays a triplet and a doublet. libretexts.org The methine proton (-CHBr₂) is more deshielded due to the presence of two electron-withdrawing bromine atoms on the same carbon. This results in its signal appearing further downfield. This signal is split into a triplet by the two adjacent methylene protons. kud.ac.inlibretexts.org

Conversely, the two methylene protons (-CH₂Br) are less deshielded and appear at a higher field (upfield). Their signal is split into a doublet by the single adjacent methine proton. kud.ac.inlibretexts.org

In a typical ¹H-NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methine proton (-CHBr₂) exhibits a triplet at approximately 5.67-5.78 ppm, while the methylene protons (-CH₂Br) show a doublet around 4.10-4.15 ppm. kud.ac.inchemicalbook.com In carbon tetrachloride (CCl₄), these shifts can be observed at approximately 7.08 ppm for the methine proton and 5.53 ppm for the methylene protons. chemicalbook.com

The splitting of signals in the ¹H-NMR spectrum of this compound is a result of spin-spin coupling between adjacent, non-equivalent protons. slideshare.net The multiplicity of each signal is governed by the n+1 rule, where 'n' is the number of equivalent protons on the adjacent carbon atom. kud.ac.in

For the methine proton (-CHBr₂), it is coupled to the two methylene protons (n=2), resulting in a triplet (2+1=3). kud.ac.in The relative intensities of the peaks within this triplet are approximately 1:2:1. libretexts.org

For the methylene protons (-CH₂Br), they are coupled to the single methine proton (n=1), resulting in a doublet (1+1=2). kud.ac.in The peaks within this doublet have a relative intensity ratio of 1:1. libretexts.org

The integrated area under each signal is directly proportional to the number of protons it represents. wpmucdn.com For this compound, the integration ratio of the methine proton signal to the methylene proton signal is 1:2, which is consistent with the molecular structure. kud.ac.inlibretexts.org The coupling constant, J, which is the distance between the split lines, is the same for both the doublet and the triplet, confirming the coupling relationship between these two sets of protons. libretexts.org A typical coupling constant observed is around 6.65 Hz. chemicalbook.com

Table 1: ¹H-NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) in CDCl₃ | Multiplicity | Integration | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| -CHBr₂ | 5.67 - 5.78 | Triplet | 1H | ~6.65 |

| -CH₂Br | 4.10 - 4.15 | Doublet | 2H | ~6.65 |

In more complex molecules or mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are invaluable in such cases. emerypharma.com

A COSY spectrum plots a ¹H-NMR spectrum on both the x and y axes. oxinst.com Cross-peaks (off-diagonal signals) appear between protons that are spin-coupled to each other. emerypharma.comoxinst.com For this compound, a COSY spectrum would show a cross-peak connecting the triplet of the methine proton and the doublet of the methylene protons. This directly confirms the coupling between these two groups of protons and, therefore, their adjacent positions in the molecular structure. While the ¹H-NMR spectrum of this compound is relatively simple, the application of COSY provides an unambiguous confirmation of the proton connectivity. emerypharma.com

The ¹³C-NMR spectrum of this compound provides information about the carbon skeleton of the molecule. chemicalbook.com Since there are two chemically different carbon atoms in the structure, the spectrum is expected to show two distinct signals. docbrown.info

The carbon atom of the -CHBr₂ group is bonded to two electronegative bromine atoms, causing it to be significantly deshielded and to appear at a lower field in the spectrum. The carbon atom of the -CH₂Br group is bonded to one bromine atom and is therefore found at a higher field.

Table 2: ¹³C-NMR Spectral Data for this compound

| Carbon | Typical Chemical Shift Range (ppm) |

|---|---|

| -CHBr₂ | ~36 |

| -CH₂Br | ~43 |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions.

Proton Nuclear Magnetic Resonance (<sup>1</sup>H-NMR) Spectral Analysis[1],[8],[9],[10],[11],

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. tanta.edu.eg The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its C-H and C-Br bonds.

The key vibrational modes observed in the IR spectrum of this compound are:

C-H stretching vibrations: These typically appear in the region of 3000-2850 cm⁻¹. For this compound, absorptions in this region confirm the presence of C-H bonds.

C-H bending vibrations: These are generally observed in the 1470-1370 cm⁻¹ region.

C-Br stretching vibrations: The presence of bromine atoms, which are heavy, results in C-Br stretching vibrations appearing at lower wavenumbers, typically in the fingerprint region between 780 and 580 cm⁻¹. docbrown.info

The IR spectrum of a related compound, 1,2-dibromoethane (B42909), shows strong C-Br stretching absorptions in the 780 to 580 cm⁻¹ range, and similar absorptions would be expected for this compound. docbrown.info The entire IR spectrum, particularly the fingerprint region (below 1500 cm⁻¹), provides a unique pattern that can be used to identify the compound. docbrown.infonist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching | 3000 - 2850 |

| C-H bending | 1470 - 1370 |

| C-Br stretching | 780 - 580 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When a sample of this compound is introduced into a mass spectrometer, it is ionized, typically by electron ionization (EI). nist.gov This process forms a molecular ion ([C₂H₃Br₃]⁺), which is a radical cation with the same mass as the original molecule. docbrown.info

The molecular ion of this compound is inherently unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to this compound and serves as a definitive identifier. nist.govdocbrown.info The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance ratio results in a characteristic isotopic pattern for bromine-containing fragments, further aiding in identification. docbrown.info For instance, a fragment containing one bromine atom will appear as a pair of peaks of nearly equal intensity, separated by two mass units. Similarly, fragments with two or three bromine atoms will exhibit more complex isotopic patterns. docbrown.infodocbrown.info

Characteristic Mass Fragments of this compound:

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Significance |

| [C₂H₃Br₃]⁺ | 264, 266, 268, 270 | Molecular Ion |

| [CH₂Br₂]⁺ | 171, 173, 175 | Loss of CHBr |

| [CHBr₂]⁺ | 170, 172, 174 | Loss of CH₂Br |

| [C₂H₃Br₂]⁺ | 185, 187, 189 | Loss of Br |

| [C₂H₂Br]⁺ | 105, 107 | Loss of HBr₂ |

| [Br]⁺ | 79, 81 | Bromine Ion |

The m/z values reflect the different isotopic combinations of bromine.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography (GC) with the detection power of mass spectrometry. biomedpharmajournal.org This powerful combination is widely used for the analysis of complex mixtures containing volatile and semi-volatile compounds like this compound. eurl-pesticides.eunih.gov

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The components of the mixture are separated based on their different affinities for the stationary phase coating the column and their boiling points. nih.gov As each separated component, including this compound, elutes from the column, it enters the mass spectrometer. biomedpharmajournal.org The mass spectrometer then generates a mass spectrum for each component, allowing for its positive identification and quantification. biomedpharmajournal.orgeurl-pesticides.eu GC-MS is particularly useful for detecting and quantifying trace amounts of this compound in environmental samples or for monitoring its presence in chemical reactions. eurl-pesticides.eunih.gov

X-ray Crystallography for Structural Confirmation of Reaction Byproducts

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org While this compound is a liquid at room temperature, this technique is invaluable for confirming the structure of solid byproducts that may result from its reactions.

If a reaction involving this compound yields a crystalline product, a single crystal can be isolated and analyzed by X-ray diffraction. libretexts.orgnih.gov The crystal diffracts X-rays in a specific pattern determined by its internal atomic arrangement. wikipedia.org By analyzing this diffraction pattern, a detailed three-dimensional model of the molecule can be constructed, showing the exact positions of all atoms and the bond lengths and angles between them. wikipedia.orgnih.gov This provides unambiguous structural confirmation of the reaction products.

Computational Chemistry Studies on 1,1,2 Tribromoethane

Quantum Chemical Approaches for Molecular Systems

Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of molecules like 1,1,2-tribromoethane. These approaches model the behavior of electrons to predict molecular geometries, vibrational frequencies, and other characteristics.

Hartree-Fock (HF) Method Applications

The Hartree-Fock (HF) method is a foundational ab initio computational approach that approximates the many-electron wavefunction of a system as a single Slater determinant. libretexts.orgarxiv.org It operates on a mean-field theory, where each electron moves in an average potential field created by the other electrons, thus neglecting detailed electron correlation. libretexts.org In the study of this compound, the HF method serves as a starting point for more complex calculations. It is used for initial geometry optimizations and to obtain a preliminary understanding of the molecule's orbital energies. mun.ca While it provides a qualitative picture, its neglect of electron correlation means that for high accuracy, especially in energetic properties, methods that build upon the HF framework are necessary. arxiv.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying organic molecules. scielo.org.mxresearchgate.net Unlike the wavefunction-based HF method, DFT calculates the total energy of a system based on its electron density. spectroscopyonline.com This approach includes effects of electron correlation through an exchange-correlation functional. scielo.org.mx For molecules such as this compound, DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed to predict optimized geometries, vibrational spectra, and electronic properties. nepjol.infoscirp.org Researchers have demonstrated that DFT calculations can yield excellent vibrational frequencies for organic compounds, especially when scaled to correct for approximations in the model. scielo.org.mx These calculations help in assigning experimental infrared and Raman spectra and provide insight into the molecule's structural and electronic behavior. researchgate.netnepjol.info

Thermochemical and Energetic Property Calculations

Computational chemistry provides powerful tools for determining the thermochemical properties of molecules, such as their enthalpies of formation. These calculated values are often used to benchmark experimental results or to provide data where experiments are difficult or unavailable.

Enthalpies of Formation Determination (e.g., G3, G4, ccCA, CCSD(T) methods)

High-accuracy composite methods are multi-step computational protocols designed to yield highly accurate thermochemical data. Methods such as the Gaussian-n (G3, G4), correlation consistent Composite Approach (ccCA), and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are known for their ability to predict enthalpies of formation with near chemical accuracy (within a few kcal/mol). nsf.gov

A 2018 theoretical study on bromine halocarbons calculated the gas-phase enthalpy of formation (ΔHf) of this compound at 298 K using several of these composite methods via an atomization approach. nsf.gov The results showed some variation depending on the method used, highlighting the ongoing refinement of these theoretical models. nsf.gov For comparison, a 2006 study using the threshold photoelectron photoion coincidence (TPEPICO) technique determined an experimental heat of formation of 53.5 ± 4.3 kJ/mol (12.8 ± 1.0 kcal/mol) for this compound. acs.org

| Method | Calculated Enthalpy of Formation (kcal/mol) | Reference |

|---|---|---|

| G3 | -3.0 | nsf.gov |

| G4 | -0.9 | nsf.gov |

| ccCA | -2.4 | nsf.gov |

| CCSD(T) | -1.3 | nsf.gov |

| Experimental (TPEPICO) | 12.8 ± 1.0 | acs.org |

| Literature Value (Kolesov and Papina) | 2.7 | nsf.gov |

Isodesmic and Hypohomodesmotic Reactions

To improve the accuracy of calculated thermochemical data, reaction schemes that conserve bond types are often used. These schemes benefit from the cancellation of systematic errors in the calculations. Isodesmic reactions are hypothetical reactions where the number and type of all formal chemical bonds are conserved on both the reactant and product sides.

A more constrained type of reaction is a hypohomodesmotic reaction, which not only conserves the number of bonds of each type but also preserves the number of carbon atoms in their various hybridization states and with the same number of attached hydrogen atoms. nsf.gov By using well-characterized reference molecules in these hypothetical reactions, the enthalpy of formation of a target molecule like this compound can be calculated with greater reliability.

The same 2018 study also calculated the enthalpy of formation for this compound using a hypohomodesmotic reaction scheme, which yielded slightly different values from the atomization approach. nsf.gov

| Method | Calculated Enthalpy of Formation (kcal/mol) | Reference |

|---|---|---|

| G3 | -1.7 | nsf.gov |

| G4 | -1.5 | nsf.gov |

| ccCA | -1.1 | nsf.gov |

| CCSD(T) | -1.0 | nsf.gov |

Theoretical Investigations of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By mapping potential energy surfaces, identifying transition states, and calculating activation energies, theoretical studies provide deep insights into reaction mechanisms and kinetics that can be difficult to obtain experimentally. mun.camdpi.com

For this compound, theoretical methods can be applied to investigate reactions such as nucleophilic substitution (SN2) and base-induced elimination (E2). Computational models, often using DFT, can map the entire reaction pathway from reactants to products, passing through the high-energy transition state. mun.caescholarship.org The calculated energy barrier for the transition state corresponds to the activation energy of the reaction, which is a key determinant of the reaction rate. mun.ca For instance, theoretical calculations can be used to explore how the asymmetric substitution of bromine atoms on the ethane (B1197151) backbone influences the regioselectivity and stereoselectivity of elimination reactions. Furthermore, computational kinetics studies can calculate rate constants using theories like Transition State Theory (TST), providing a quantitative prediction of how fast a reaction will proceed under given conditions. mdpi.com These theoretical approaches are crucial for understanding the reactivity of halogenated pollutants and for designing chemical processes. mun.ca

Activation Energy and Energy Profile Studies

The study of activation energy and energy profiles for this compound is crucial for understanding its conformational dynamics, particularly the rotation around the carbon-carbon single bond. This rotation gives rise to different spatial arrangements of the atoms, known as rotational isomers or conformers, which exist in a dynamic equilibrium.

Research into the conformational equilibria of this compound has utilized methods like ultrasonic relaxation and Raman spectroscopy to determine the thermodynamic parameters governing these changes. rsc.org The energy differences between conformers (such as staggered and eclipsed forms) and the energy barriers to rotation (activation energy) can be fully characterized. rsc.org These studies involve calculating the changes in enthalpy (ΔH), volume (ΔV), entropy (ΔS), and the activation enthalpy (ΔH≠) for the rotational isomerism. rsc.org

Computational techniques, such as Density Functional Theory (DFT) and ab initio methods, are essential for mapping the potential energy surface of the molecule as a function of the dihedral angle of the C-C bond. numberanalytics.comtru.ca By performing these calculations, researchers can identify the lowest energy (most stable) conformations and the transition states that lie between them. The energy difference between a stable conformer and a transition state defines the activation energy for that particular conformational change. numberanalytics.comwuxiapptec.com For halogenated ethanes, the most stable conformation is typically an anti-staggered form, where the bulky bromine atoms are positioned as far apart as possible to minimize steric hindrance. chegg.comyoutube.com

| Parameter | Description | Significance in Energy Profile Studies |

|---|---|---|

| ΔH (Enthalpy Change) | The difference in heat content between isomers at constant pressure. | Determines the relative stability of different conformers. rsc.org |

| ΔS (Entropy Change) | The difference in the degree of disorder between isomers. | Contributes to the overall free energy difference between conformers. rsc.org |

| ΔV (Volume Change) | The difference in molar volume between isomers. | Provides information on how pressure affects the conformational equilibrium. rsc.org |

| ΔH≠ (Activation Enthalpy) | The enthalpy required to reach the transition state between isomers. | Represents the energy barrier for rotational conversion between conformers. rsc.org |

Analysis of Molecular Orbitals and Electron Density

The analysis of molecular orbitals (MOs) and electron density provides a detailed picture of the electronic structure of this compound, which is fundamental to understanding its chemical reactivity and bonding characteristics. huntresearchgroup.org.uk

Molecular orbitals are mathematical functions that describe the wave-like behavior of electrons in a molecule. libretexts.org Key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comlibretexts.org A smaller gap generally suggests higher reactivity.

Electron density analysis maps the probability of finding an electron in different regions of the molecule. huntresearchgroup.org.uk This allows for the calculation of partial atomic charges and the identification of electron-rich and electron-deficient areas. For this compound, this analysis would reveal the polar nature of the carbon-bromine and carbon-hydrogen bonds, helping to predict how the molecule might interact with other reagents. Methods like Natural Bond Orbital (NBO) analysis can be used to study charge distribution and delocalization effects within the molecule. huntresearchgroup.org.uk

| Analysis Type | Key Concepts | Information Obtained for this compound |

|---|---|---|

| Molecular Orbital (MO) Analysis | HOMO, LUMO, HOMO-LUMO Gap | Identifies sites for electrophilic/nucleophilic attack; predicts electronic transition energies. libretexts.org |

| Electron Density Analysis | Total electron density, charge distribution | Reveals molecular shape and size; highlights regions of high and low electron concentration. huntresearchgroup.org.uk |

| Population Analysis (e.g., NBO) | Partial atomic charges, bond orders | Quantifies the polarity of bonds and the charge on each atom, explaining intermolecular interactions. huntresearchgroup.org.ukfaccts.de |

Computational Tools and Software (e.g., ORCA, Avogadro)

A variety of specialized software programs are used to perform computational chemistry studies on molecules like this compound. Among the most common in academic research are Avogadro and ORCA, which often work in tandem. sciepub.comresearchgate.net

Avogadro is an advanced molecular editor and visualizer. sciepub.comyoutube.com Its primary role is in the initial stages of a computational study. Researchers use its user-friendly interface to build the three-dimensional structure of this compound. sciepub.com A crucial feature of Avogadro is its ability to perform an initial "pre-optimization" of the molecular geometry using force fields like MMFF94. sciepub.com This process yields a reasonable starting structure, which significantly speeds up the more computationally intensive quantum mechanical calculations that follow. youtube.com Avogadro can then generate the input files required by calculation software like ORCA. sciepub.com

ORCA is a powerful and versatile quantum chemistry software package that performs the core calculations. sciepub.comyoutube.com It can employ a wide range of methods, including Density Functional Theory (DFT) and Hartree-Fock (HF), to solve the electronic structure of the molecule. sciepub.com Researchers use ORCA to perform geometry optimizations to find the lowest energy structure, calculate vibrational frequencies to confirm that the structure is a true minimum (i.e., has no imaginary frequencies), and locate transition states for processes like conformational changes. sciepub.comyoutube.com The output from ORCA contains detailed information on energies, molecular orbital properties, and electron distribution, which can then be visualized and analyzed, often by importing the output file back into Avogadro. youtube.com

| Software | Primary Function | Specific Tasks in this compound Studies |

|---|---|---|

| Avogadro | Molecular Builder and Visualizer | Constructing the initial 3D structure; pre-optimization of geometry; generating input files for ORCA; visualizing final results (orbitals, vibrations). sciepub.comyoutube.com |

| ORCA | Quantum Chemistry Calculation Engine | Performing geometry optimization, transition state searches, frequency calculations, and single-point energy calculations using methods like DFT. sciepub.comyoutube.com |

Advanced Analytical Methodologies for 1,1,2 Tribromoethane in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 1,1,2-tribromoethane, allowing for its effective separation from other compounds and precise measurement.

Gas Chromatography (GC) for Trace Analysis and Calibration Standards

Gas chromatography (GC) is a primary technique for the analysis of volatile organic compounds like this compound. rroij.com Its high resolving power enables the separation of components in a mixture, which are then detected and quantified. For trace analysis, GC is often coupled with highly sensitive detectors.

Key aspects of GC analysis for this compound include:

Sample Preparation: Samples containing this compound, such as water or soil, typically undergo an extraction step to isolate the analyte. nih.gov

Carrier Gas: An inert gas like helium or nitrogen carries the vaporized sample through the GC column. rroij.com

Column: The choice of GC column is critical for separating this compound from other halogenated hydrocarbons.

Detector: Electron Capture Detectors (ECD) are particularly sensitive to halogenated compounds and are well-suited for detecting trace amounts of this compound. science.gov Mass spectrometry (MS) is also commonly used for its ability to provide structural information, confirming the identity of the compound. eurl-pesticides.eu

Calibration: Accurate quantification relies on the use of certified calibration standards of this compound. nih.gov A series of standards of known concentrations are analyzed to create a calibration curve, from which the concentration of the analyte in an unknown sample can be determined. nih.gov Isotope-labeled internal standards, such as deuterated this compound, can be used to improve the accuracy and precision of the analysis. eurl-pesticides.eu

A typical purity analysis of this compound is performed using GC, with results often indicating a purity of ≥99.0%. vwr.com

Table 1: GC Parameters for Analysis of Halogenated Compounds

| Parameter | Setting |

| Carrier Gas | Helium |

| Temperature Program | 27°C (isothermal for 1.3 min), then ramped to 80°C at 7°C/min, followed by a ramp to 250°C at 30°C/min (isothermal for 5 min) nih.gov |

| Detector | Halogen-Specific Detector (XSD) or Mass Spectrometer (MS) nih.goveurl-pesticides.eu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing this compound in complex matrices such as biological fluids or industrial effluents, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity. technologynetworks.comwikipedia.org This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. wikipedia.orgcreative-proteomics.com

The LC-MS/MS process involves:

Separation: The sample is first introduced into a liquid chromatograph, where this compound is separated from other components in the sample matrix. wikipedia.org

Ionization: The separated analyte is then ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Mass Analysis: The ionized molecules are passed through two mass analyzers in sequence. The first analyzer selects the parent ion of this compound, which is then fragmented. The second analyzer separates and detects these characteristic fragment ions, providing a high degree of certainty in identification and quantification, even at very low concentrations. creative-proteomics.comresearchgate.net

LC-MS/MS is particularly advantageous for its ability to minimize matrix effects, which can interfere with the analysis of complex samples. researchgate.netnih.gov

Detection and Identification of Degradation Products

Understanding the degradation pathways of this compound is essential for assessing its environmental fate. Various analytical methods are employed to identify the intermediate and final products of its breakdown.

GC-ECD/HRMS for Trace Brominated Intermediates

The degradation of this compound can lead to the formation of various brominated intermediates. Gas chromatography coupled with both an electron-capture detector (GC-ECD) and high-resolution mass spectrometry (HRMS) is a powerful combination for the detection and identification of these trace compounds. science.govresearchgate.net

GC-ECD: Provides high sensitivity for the detection of halogenated compounds. science.gov

HRMS: Offers accurate mass measurements, which can be used to determine the elemental composition of the degradation products, aiding in their identification. researchgate.net

This dual-detector approach allows for both the sensitive detection and confident identification of trace brominated intermediates formed during the degradation of this compound.

FTIR Spectroscopy for Real-Time Monitoring of Bond Cleavage

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique that can be used to monitor the chemical changes occurring during the degradation of this compound in real-time. azom.com By analyzing the changes in the infrared spectrum, it is possible to observe the breaking of chemical bonds and the formation of new functional groups. researchgate.netekb.eg

For instance, the disappearance of absorption bands corresponding to the C-Br bonds and the appearance of new bands associated with C=C double bonds or O-H groups (if degradation occurs in the presence of water) can provide insights into the degradation mechanism. wearcheck.comnih.gov

Table 2: Key FTIR Absorption Bands for Monitoring this compound Degradation

| Functional Group | Wavenumber (cm⁻¹) | Significance |

| C-H stretching | 2800-3000 | Indicates the presence of the ethane (B1197151) backbone. ekb.eg |

| C-Br stretching | 500-700 | Disappearance of this band suggests cleavage of the carbon-bromine bond. |

| C=C stretching | 1600-1680 | Appearance of this band could indicate the formation of bromoethene or other unsaturated products. |

| O-H stretching | 3200-3600 | Appearance of this broad band suggests the formation of alcohol byproducts in aqueous environments. ekb.eg |

X-ray Crystallography for Byproduct Structural Elucidation

In cases where degradation of this compound leads to the formation of solid, crystalline byproducts, X-ray crystallography can be employed for their definitive structural elucidation. pages.dev This technique provides precise information about the arrangement of atoms in a crystal, allowing for the determination of bond lengths and angles. pages.dev

The process involves:

Crystallization: A single, high-quality crystal of the byproduct must be grown. wikidoc.org

Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. pages.dev

Structure Solution: The diffraction data is used to calculate an electron density map of the molecule, from which the three-dimensional structure can be determined. pages.devwikidoc.org

While not applicable to all degradation products, X-ray crystallography provides unambiguous structural information for solid byproducts. researchgate.netprotoxrd.com

Sample Preparation Techniques for Environmental and Biological Matrices (e.g., Solid-Phase Extraction)

The accurate quantification of this compound in complex environmental and biological samples is critically dependent on the sample preparation stage. This step is essential for isolating the target analyte from interfering matrix components, concentrating it to detectable levels, and rendering it compatible with the analytical instrument. researchgate.netnews-medical.net The choice of preparation technique is dictated by the physicochemical properties of this compound, the nature of the sample matrix, the required detection limits, and the analytical method employed. For volatile organic compounds (VOCs) like this compound, methods that minimize analyte loss are paramount. researchgate.net

Preparation of Environmental Samples

Environmental matrices such as water and soil present unique challenges due to their variability and the often low concentrations of pollutants. Several techniques have been developed and optimized for the extraction and concentration of volatile halogenated compounds from these matrices.

Water Samples (Groundwater, Surface Water, Wastewater)

The analysis of this compound in aqueous samples commonly utilizes techniques that leverage its volatility or its affinity for specific sorbents.

Purge-and-Trap (P&T): This is a highly effective and widely used method for volatile organic compounds in water. nemi.gov The principle involves bubbling an inert gas (e.g., helium) through the water sample. nemi.govum.es The volatile this compound is purged from the aqueous phase and carried into the gas stream, which is then passed through a trap containing sorbent materials. nemi.gov After the purging process is complete, the trap is rapidly heated and backflushed with gas to desorb the trapped analytes directly into a gas chromatograph (GC) for separation and detection, often by mass spectrometry (MS). nemi.govnemi.gov This technique offers excellent sensitivity, with detection limits reported in the range of 0.2 to 200 µg/L for various VOCs. nemi.gov

Headspace (HS) Analysis: Headspace analysis is another common technique for volatile analytes. A water sample is placed in a sealed vial and heated to a specific temperature to allow the volatile compounds to partition between the liquid phase and the gas phase (headspace) above it. alsenvironmental.co.ukthermofisher.com A portion of the headspace gas is then injected into the GC. alsenvironmental.co.uk This method is simple and minimizes contamination risk. mdpi.com To enhance sensitivity, headspace sampling can be combined with a pre-concentration step using a sorbent trap (Trap-Headspace), which can achieve quantitation limits as low as 0.5 ng/mL. shimadzu.com

Solid-Phase Extraction (SPE): SPE is a versatile technique that separates compounds based on their physical and chemical properties. sigmaaldrich.com For aqueous samples, a reversed-phase SPE approach is typically used for non-polar compounds like this compound. The water sample is passed through a cartridge containing a solid sorbent, to which the analyte adsorbs via hydrophobic interactions. sigmaaldrich.com Interfering substances are washed away, and the retained this compound is then eluted with a small volume of an organic solvent. sigmaaldrich.com A U.S. Geological Survey (USGS) method for wastewater compounds utilizes polystyrene-divinylbenzene (PSDVB) cartridges for extraction, followed by elution with a dichloromethane (B109758) and diethyl ether mixture. nemi.gov This method is suitable for determining compounds in the microgram-per-liter range. nemi.gov

Liquid-Liquid Extraction (LLE): LLE is a traditional method based on the differential solubility of a compound between two immiscible liquids, typically water and an organic solvent. madar-ju.com The sample is shaken vigorously with an extraction solvent. This compound, being more soluble in the organic phase, partitions into the solvent, which is then separated from the aqueous layer. libretexts.org While effective, LLE can be time-consuming and may require large volumes of organic solvents. mdpi.com

The following table provides a comparative overview of these common extraction techniques for water samples.

| Technique | Principle | Primary Advantages | Primary Disadvantages | Typical Application |

|---|---|---|---|---|

| Purge-and-Trap (P&T) | Analyte is purged from water with an inert gas and concentrated on a sorbent trap. nemi.gov | High sensitivity, automation-friendly, excellent for volatile compounds. nemi.gov | Potential for sample foaming; high-concentration samples can cause carryover. nemi.gov | Trace-level analysis of VOCs in drinking and groundwater. epa.gov |

| Headspace (HS) Analysis | Analysis of the vapor phase in equilibrium with the liquid sample in a sealed vial. thermofisher.com | Simple, fast, reduces matrix effects and risk of contamination. mdpi.com | Less sensitive than P&T unless a trap is used; matrix can affect partitioning. mdpi.comshimadzu.com | Screening of raw and potable waters for VOCs and disinfection by-products. alsenvironmental.co.uk |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed from the liquid sample onto a solid sorbent and then eluted with a solvent. sigmaaldrich.com | High concentration factors, reduced solvent use compared to LLE, high selectivity possible. researchgate.net | Can have lower recoveries for very volatile compounds; method development can be complex. mdpi.comgcms.cz | Analysis of dissolved-phase organic pollutants in wastewater and natural waters. nemi.gov |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent. madar-ju.com | Simple equipment, well-established methodology. | Labor-intensive, requires large solvent volumes, potential for emulsion formation. mdpi.comlibretexts.org | General extraction of organic compounds from water and wastewater. mdpi.com |

A specific example of an SPE method developed for wastewater analysis is detailed in the table below, based on a U.S. Geological Survey protocol. nemi.gov

| Parameter | Description |

|---|---|

| Sample Pre-treatment | 1-L water samples are filtered through glass-fiber filters (0.7-µm nominal pore size) to remove suspended particles. |

| SPE Sorbent | Polystyrene-divinylbenzene (PSDVB) phase in disposable polypropylene (B1209903) cartridges. |

| Extraction Process | The filtered water sample is passed through the SPE cartridge. |

| Drying Step | Cartridges are dried thoroughly with pressurized nitrogen for approximately 45 minutes. |

| Elution Solvent | A 4:1 mixture of dichloromethane (DCM) and diethyl ether (EE). |

| Elution Process | The sample bottle is rinsed with the elution solvent, and this rinsate is then used to elute the sorbed compounds from the cartridge. |

| Post-Elution | The extract is concentrated to a final volume of 0.4 mL using a gentle stream of nitrogen. |

| Analysis | Capillary-column gas chromatography/mass spectrometry (GC/MS). |

Soil and Sediment Samples

For solid matrices like soil, the extraction process must first release the analyte from the solid particles.

Liquid-Liquid Extraction (LLE): For soils, this technique is often performed as a solvent extraction where the soil sample is mixed or sonicated with an appropriate organic solvent to transfer the analytes from the solid to the liquid phase. pjoes.com

Matrix Solid Phase Dispersion (MSPD): MSPD is a streamlined process that integrates sample homogenization, extraction, and cleanup into a single step. The soil sample is blended in a mortar with a solid-phase sorbent (like C18-bonded silica). This mixture is then packed into a column, and analytes are eluted by passing a solvent through the column. pjoes.compjoes.com Studies comparing LLE and MSPD for pesticides in soil found that MSPD offered significant advantages, including reduced analysis time and cost, with comparable recovery rates (72.4% to 120% for MSPD vs. 70.6% to 120% for LLE). pjoes.com

Preparation of Biological Samples

Biological matrices such as blood, plasma, urine, and tissue are inherently complex and require more rigorous cleanup procedures to remove interferences like proteins and phospholipids, which can suppress instrument signals and contaminate analytical systems. news-medical.netgcms.cz

Sample Pre-treatment: A crucial initial step for biological fluids is often protein precipitation, where a solvent like acetonitrile (B52724) is added to "crash out" proteins, which are then removed by centrifugation or filtration. news-medical.net For solid tissues, homogenization is required to break down the sample structure and release the analytes into a liquid phase before further cleanup. gcms.czagriscigroup.us

Extraction Techniques: Following pre-treatment, techniques like SPE and LLE are commonly employed. gcms.cz

Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up biological samples. Reversed-phase SPE is suitable for retaining this compound while allowing more polar matrix components to be washed away. sigmaaldrich.com

Supported Liquid Extraction (SLE): SLE is a variation of LLE that uses an inert, high-surface-area solid support (like diatomaceous earth). The aqueous biological sample is loaded onto the support, where it spreads into a thin film. An immiscible organic solvent is then passed through the support, extracting the analyte of interest while leaving behind interferences. gcms.cz

The general workflow for preparing biological samples is summarized in the table below.

| Step | Purpose | Common Methods |

|---|---|---|

| 1. Sample Pre-treatment | To homogenize the sample and remove major interferences like proteins. | Protein Precipitation (for fluids), Homogenization (for tissues). news-medical.netgcms.cz |

| 2. Extraction & Cleanup | To isolate and concentrate the analyte from the remaining matrix components. | Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE). gcms.cz |

| 3. Evaporation/Reconstitution | To concentrate the final extract and dissolve it in a solvent compatible with the analytical instrument. | Nitrogen evaporation followed by reconstitution in a suitable solvent. nemi.gov |

| 4. Analysis | To separate, identify, and quantify the analyte. | Gas Chromatography-Mass Spectrometry (GC-MS). nemi.gov |

Environmental Fate and Transport of 1,1,2 Tribromoethane

Inter-Compartmental Transport and Distribution

The movement and distribution of 1,1,2-Tribromoethane between different environmental compartments—air, water, and soil—are governed by its physical and chemical properties.

Volatilization from Water to Air

Volatilization is a key process for the removal of this compound from aquatic environments. ajcsd.org This process is governed by the compound's Henry's Law constant, which describes the partitioning of a chemical between water and air. libretexts.org A higher Henry's Law constant indicates a greater tendency for a compound to move from water to the air.

The Henry's Law constant for this compound has been reported, indicating its potential to volatilize from water. henrys-law.org For similar compounds like chloroform (B151607), it is assumed that most of the substance present in water is ultimately transferred to the air due to its volatility. who.int The rate of volatilization can be influenced by environmental factors such as water temperature and air movement.

Sorption to Soil and Sediments

Sorption is the process by which a chemical adheres to solid particles, such as soil and sediment. This process can reduce the concentration of the chemical in the water column and limit its mobility. The extent of sorption is influenced by the organic carbon content of the soil or sediment and the chemical's soil organic carbon-water (B12546825) partitioning coefficient (Koc).

While specific Koc values for this compound were not found in the search results, related compounds offer some perspective. For example, 1,1,2-trichloroethane (B165190) has a low soil adsorption coefficient, suggesting it is not strongly sorbed to soil and can leach into groundwater. cdc.gov The sorption behavior of a chemical is crucial in determining its bioavailability and persistence in the soil and sediment compartments.

Bioconcentration Potential in Aquatic Organisms

Bioconcentration is the accumulation of a chemical in an organism from the surrounding water. The potential for a chemical to bioconcentrate is often estimated by its bioconcentration factor (BCF).

For bromoform (B151600) (tribromomethane), a related compound, the bioaccumulation potential is considered to be low. ajcsd.orgmarinebiodiversity.org Measured BCF values for bromoform in carp (B13450389) were found to be in the range of 7.1 to 21. ajcsd.org It is reasonable to assume that this compound would have a similarly low potential for bioconcentration in aquatic organisms. marinebiodiversity.org The uptake and depuration (release) of such compounds by organisms are often rapid. marinebiodiversity.org

Environmental Monitoring and Modeling Approaches

Monitoring the presence and concentration of this compound in the environment is essential for assessing its potential impact. This typically involves collecting samples from various environmental media, such as water, air, and soil, and analyzing them using sensitive analytical techniques.

Analytical methods for volatile organic compounds like this compound often involve gas chromatography coupled with mass spectrometry (GC/MS). alsenvironmental.co.uk This allows for the separation, identification, and quantification of the compound in complex environmental samples. For instance, a headspace sampling technique can be used where the vapor above a water sample is injected into the GC/MS system. alsenvironmental.co.uk

Mathematical models are also employed to predict the environmental fate and transport of chemicals. These models use the physical and chemical properties of the compound, along with information about the environmental system, to simulate its distribution and transformation over time. For example, atmospheric dispersion models can estimate the concentration of a chemical in the air. ajcsd.org Such models are valuable tools for risk assessment and for understanding the potential exposure of ecosystems and human populations to the chemical.

Toxicological Research and Mechanistic Insights of 1,1,2 Tribromoethane

Research on Absorption, Distribution, and Metabolism Pathways

Comparative Toxicokinetic Studies with Structurally Similar Halogenated Ethanes